2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid
CAS No.: 1258635-44-7
Cat. No.: VC11724061
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258635-44-7 |
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Molecular Formula | C13H8F3NO3 |
Molecular Weight | 283.20 g/mol |
IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) |
Standard InChI Key | XICPFZZIBBLCSU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid (IUPAC name: 4-carboxy-2-[3-(trifluoromethoxy)phenyl]pyridine) features a pyridine core substituted with a carboxylic acid group at the 4-position and a 3-(trifluoromethoxy)phenyl group at the 2-position. The trifluoromethoxy (–OCF₃) moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Table 1: Key molecular properties
Property | Value |
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Molecular formula | C₁₃H₈F₃NO₃ |
Molecular weight | 283.20 g/mol |
Density | Not reported |
Boiling point | Not reported |
Melting point | Not reported |
The absence of experimental data for this specific isomer necessitates reliance on computational predictions and analog comparisons. For instance, the closely related 3-(2-(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258625-90-9) shares identical molecular formula and weight, differing only in substituent positioning .
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis route for 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has been documented, analogous pathways for fluorinated isonicotinic acids provide a framework. A patent describing the synthesis of 3-fluoro-2-trifluoromethyl isonicotinic acid (CN110627714A) outlines a three-step process involving trifluoromethylation, fluorination, and carboxylation . Adapting this approach:
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Trifluoromethoxy Introduction:
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Fluorination:
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Carboxylation:
Table 2: Hypothetical synthesis steps for 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid
Comparative Analysis with Structural Analogs
Table 3: Comparison with related compounds
The unique positioning of the trifluoromethoxy group in 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid may offer distinct steric and electronic advantages over these analogs, particularly in receptor binding scenarios.
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds face yield limitations (e.g., 56% in fluorination steps ). Future research could explore:
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Catalyst Development: Transition-metal catalysts to improve trifluoromethoxy incorporation efficiency.
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Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to enhance sustainability.
Biological Screening
Priority areas for bioactivity testing include:
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Antimicrobial Activity: Given the efficacy of chlorinated analogs against bacterial targets.
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Kinase Inhibition: Leveraging the pyridine core’s affinity for ATP-binding pockets.
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